N-(furan-2-ylmethyl)cyclopentanecarboximidamide
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Overview
Description
N-(furan-2-ylmethyl)cyclopentanecarboximidamide is an organic compound characterized by the presence of a furan ring and a cyclopentanecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)cyclopentanecarboximidamide typically involves the reaction of furan-2-carboxaldehyde with cyclopentanecarboximidamide. The reaction is carried out under mild conditions, often using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the reaction efficiency and yield . This method allows for the rapid and efficient production of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)cyclopentanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The imidamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)cyclopentanecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)cyclopentanecarboximidamide involves its interaction with specific molecular targets. The furan ring and imidamide group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)furan-2-carboxamide
- N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
- Furan carboxanilides
Uniqueness
N-(furan-2-ylmethyl)cyclopentanecarboximidamide is unique due to its combination of a furan ring and a cyclopentanecarboximidamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
N'-(furan-2-ylmethyl)cyclopentanecarboximidamide |
InChI |
InChI=1S/C11H16N2O/c12-11(9-4-1-2-5-9)13-8-10-6-3-7-14-10/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13) |
InChI Key |
OXTQDUFGYFPEBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=NCC2=CC=CO2)N |
Origin of Product |
United States |
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